2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose
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Overview
Description
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is a complex carbohydrate derivative. It is a modified form of glucopyranose, which is a glucose molecule in its pyranose form. This compound is characterized by the presence of multiple acetyl groups and a thio linkage, making it a valuable intermediate in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-acetamido-D-glucose. The process includes the following steps:
Acetylation: The hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Linkage Formation: The anomeric hydroxyl group is converted to a thio linkage by reacting with a thiol reagent, such as thioacetic acid, under acidic conditions.
Final Acetylation: The resulting compound is further acetylated at the 1-S position to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The thio linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Deacetylated glucopyranose derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Functionalized glucopyranose derivatives.
Scientific Research Applications
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosyl donors.
Biology: Employed in the study of glycosylation processes and glycoprotein synthesis.
Mechanism of Action
The mechanism of action of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and thio groups play a crucial role in modulating its activity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a chloride group instead of a thio linkage.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Lacks the thio linkage and has an additional acetyl group at the 1-position.
Uniqueness
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is unique due to its thio linkage, which imparts distinct chemical and biological properties. This feature makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H23NO9S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) |
InChI Key |
ZFVQIBIWKBDEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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